molecular formula C11H15Cl2NO B13287511 [(2,6-Dichlorophenyl)methyl](3-methoxypropyl)amine

[(2,6-Dichlorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13287511
M. Wt: 248.15 g/mol
InChI Key: DEYPBMPQULQKPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (2,6-Dichlorophenyl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichlorophenyl)methylamine is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxypropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15Cl2NO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3

InChI Key

DEYPBMPQULQKPA-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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